GlpF is classified as an aquaglyceroporin due to its ability to facilitate the movement of both water and glycerol across cell membranes. It is encoded by the glpF gene, which is situated upstream of the glpK gene in an operon structure. This operon is transcribed separately from other related genes, such as glpP, which encodes a regulatory protein . The protein has been extensively studied in Escherichia coli and Bacillus subtilis, where it serves similar functions in glycerol uptake .
The synthesis of GlpF typically involves recombinant DNA technology. The glpF gene can be cloned into expression vectors suitable for bacterial systems, allowing for high-yield production. Common methods include:
Recent advancements have also explored cell-free synthesis systems, which allow for real-time monitoring of protein folding and functionality during production .
The crystal structure of GlpF has been elucidated through X-ray crystallography, revealing an intricate architecture characteristic of aquaglyceroporins. Key features include:
The structural data indicates that GlpF operates through a pore-type mechanism, facilitating rapid diffusion across lipid bilayers.
GlpF catalyzes the passive transport of glycerol across the cell membrane without requiring energy input. The primary reaction can be summarized as follows:
This process relies on concentration gradients, where glycerol moves from areas of higher concentration to lower concentration within the cell. The selectivity filter's design minimizes energy barriers for glycerol while preventing unwanted ion passage .
The mechanism by which GlpF facilitates glycerol transport involves several steps:
This mechanism highlights GlpF's efficiency in transporting hydrophilic molecules while maintaining membrane integrity against ions and charged particles .
GlpF exhibits several notable physical and chemical properties:
The protein's structure allows it to maintain functionality across a range of temperatures and pH levels typical for bacterial growth .
GlpF has significant applications in various fields:
Research continues to explore GlpF's potential in synthetic biology applications and its role in cellular osmoregulation .
GlpF exists as a stable homotetramer in both native membranes and detergent-solubilized states, a characteristic confirmed by multiple structural biology techniques. Scanning transmission electron microscopy (STEM) measurements demonstrate that purified GlpF solubilized in octyl-β-D-glucopyranoside (OG) detergent exhibits a molecular mass of ~170 kDa, consistent with a tetrameric organization (including associated detergent micelles) [4] [9]. This mass encompasses the four GlpF monomers (each ~28 kDa), their histidine tags, and approximately 60 kDa of bound OG detergent, accounting for two micelles [4]. Negative stain electron microscopy visualizes these tetramers as square-shaped particles with a side length of ~80 Å [4] [9]. Crucially, when reconstituted into lipid bilayers, GlpF forms highly ordered two-dimensional crystals with P4 symmetry, where the unit cell clearly contains two tetrameric assemblies, definitively confirming the tetramer as the biological unit in a near-native membrane environment [4] [9]. This oligomeric state aligns with the general structural feature of the aquaporin (AQP) superfamily, although earlier studies using analytical ultracentrifugation and freeze-fracture EM on differently prepared samples had initially suggested a monomeric state [4] [6].
Table 1: GlpF Oligomerization States Under Different Conditions
Preparation Method | Detergent/Lipid Environment | Observed Oligomeric State | Primary Analytical Technique | Key Evidence |
---|---|---|---|---|
Solubilized Purified Protein | Octyl-β-D-glucopyranoside (OG) | Tetramer | STEM Mass Measurement | Mass ~170 kDa (tetramer + 2 OG micelles) |
Solubilized Purified Protein | Triton X-100 | Monomer | Velocity Sedimentation (Sucrose Gradients) | Sedimentation coefficients compatible with monomer |
Two-Dimensional Crystals | Lipid Bilayers (Reconstituted) | Tetramer | Cryo-EM, Electron Diffraction | P4 symmetry unit cell containing 2 tetramers |
Negative Stain EM | OG Solubilized | Tetramer | Single Particle Analysis | Square-shaped particles ~80 Å side length |
High-resolution structural techniques have elucidated the precise nature of the subunit interfaces within the GlpF tetramer. X-ray crystallography resolved the structure of GlpF to 2.2 Å, revealing a quasi-twofold symmetric arrangement relative to the central membrane plane [1]. The tetrameric assembly is stabilized by extensive helix-to-helix contacts between monomers, mediated by highly conserved residues that maintain the relative position and orientation of the helices [1] [8]. Cryo-electron microscopy (cryo-EM) studies, including a 3.7 Å projection map from two-dimensional crystals, further corroborated this tetrameric arrangement and highlighted its similarity to the erythrocyte water channel AQP1 [4] [9]. A key difference noted was a distinctly larger central density minimum within each GlpF monomer compared to AQP1, hinting at the wider pore characteristic of aquaglyceroporins [4]. The interfaces involve interactions primarily between transmembrane helices from adjacent monomers, with loop E playing a significant role. Mutagenesis studies on related aquaporins (e.g., AQPcic) implicated a specific serine residue (Ser205 in AQPcic) in tetramer stabilization, a residue notably replaced by aspartic acid in GlpF, potentially contributing to subtle differences in interface stability compared to strict aquaporins [6].
The GlpF monomer exhibits the canonical aquaporin fold, comprising six full-length, tilted transmembrane α-helices (TM1-TM6) arranged in a right-handed bundle surrounding a central pore [1] [8] [9]. These helices are labeled H1 to H6 in structural models. Embedded within this bundle are two shorter, hydrophobic half-spanning helices, often denoted HB and HE, which are oriented perpendicular to the membrane plane and meet head-to-head near the center of the lipid bilayer [1]. These reentrant loops insert from opposite sides of the membrane: HB from the cytoplasmic side and HE from the extracellular side. Their N-terminal ends dip only partway into the membrane, contributing critically to the formation of the narrowest part of the channel. This arrangement creates a distinctive hourglass architecture where the channel narrows significantly towards the center [1] [8]. The overall structural framework is stabilized by conserved residues making specific helix-to-helix contacts, constraining the evolutionary divergence within the aquaporin superfamily [1].
The confluence of the six full-length TMs and the two half-helices forms a continuous, hourglass-shaped pore through which glycerol permeates. Two highly conserved structural motifs define the channel's constriction points and selectivity:
Table 2: Key Channel Constriction Features in GlpF
Structural Element | Location in Pore | Key Residues (E. coli GlpF) | Primary Function | Approximate Pore Diameter |
---|---|---|---|---|
Extracellular Vestibule | Outer Membrane Surface | - | Funneling solutes towards selectivity filter | >10 Å |
ar/R Selectivity Filter (SF) | ~8-10 Å above NPA site | F63, G199, F200, R206 | Size exclusion, solute specificity (hydrophobic/electrostatic guidance), proton exclusion | ~3.8-4.5 Å |
NPA Constriction | Center of Membrane | N68 (HB), N203 (HE) | Solute orientation, hydrogen bonding, proton exclusion (via electrostatic barrier) | ~3.0 Å |
Cytoplasmic Vestibule | Inner Membrane Surface | - | Release of solutes into cytoplasm | >10 Å |
GlpF shares a remarkably conserved overall tertiary and quaternary structure with water-selective aquaporins, underpinning their classification within the same superfamily. Cryo-EM projection maps and subsequent high-resolution X-ray structures reveal that GlpF and human AQP1 exhibit highly similar tetrameric quaternary structures and monomeric folds [2] [4] [9]. Both proteins possess the core six-transmembrane helix bundle and two reentrant half-helices forming the NPA-containing hourglass pore [1] [2]. Similarly, the bacterial water channel AqpZ from E. coli shares this fundamental architecture with GlpF. Molecular dynamics simulations comparing AQP1, AQPZ, AQP0, and GlpF confirm the shared structural framework governing water and solute permeation pathways [3]. The strong structural homology, particularly in the arrangement of the transmembrane helices and the positioning of the NPA motifs, suggests a common evolutionary origin and a conserved structural mechanism for facilitating transmembrane diffusion of small molecules while maintaining selectivity against ions and protons [1] [8] [10]. Homology modeling of AQP1 and other aquaporins heavily relied on the GlpF structure as a template before their own high-resolution structures were solved [2] [9].
Despite the overarching structural homology, critical divergences in the physicochemical properties of the pore lining, particularly at the selectivity filter, dictate the functional differences between GlpF (aquaglyceroporin) and strict aquaporins:
Table 3: Comparative Structural and Functional Pore Properties of GlpF and Select Aquaporins
Feature | GlpF (Aquaglyceroporin) | AQP1 (Water Channel) | AQPZ (Water Channel) | AQP3 (Aquaglyceroporin) |
---|---|---|---|---|
Primary Solute(s) | Glycerol, Water | Water | Water | Glycerol, Water |
ar/R Filter Residues | F63, G199, F200, R206 | F56, H180, C189, R195 | F43, T183, H174, R189 | F63, Y212, G217, R218 |
Key ar/R Characteristics | Large, Hydrophobic (F200) | Small, Partially Polar | Small, Partially Polar | Large, Aromatic (Y212 - can insert) |
ar/R Pore Diameter (Å) | ~3.8-4.5 | ~2.8 | ~3.4 | ~2.8 (Y212-out) / Occluded (Y212-in) |
NPA Motifs | N68, N203 | N76, N192 | N49, N173 | N83, N219 |
Water Permeability (pf relative) | High (GlpF ~ AQPZ) | Medium | High | Medium/High (depends on state) |
Distinct Structural Feature | Flexible intracellular loop occlusion (cryo-EM) | Stable open pore | Stable open pore | Tyr212-in occlusion (cryo-EM) |
Overall Pore Hydrophobicity | High | Low/Medium | Low/Medium | Medium (ar/R more polar than GlpF) |
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